4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
4-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that features a bromine atom, a chloromethyl group, and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the bromination of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be targets for nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group, while oxidation can produce an imidazole with a carbonyl group.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the bromine, chloromethyl, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-chloroaniline
- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The trifluoromethyl group, in particular, imparts high lipophilicity and metabolic stability, making the compound valuable in drug design. Additionally, the presence of both bromine and chloromethyl groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.
Properties
CAS No. |
2751621-32-4 |
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Molecular Formula |
C5H3BrClF3N2 |
Molecular Weight |
263.4 |
Purity |
95 |
Origin of Product |
United States |
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